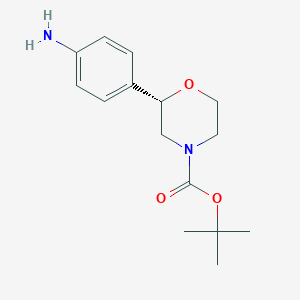

(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate

Description

(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl carboxylate group at the 4-position of the morpholine ring and a 4-aminophenyl substituent at the 2-position. The stereochemistry of the compound, designated by the (S)-configuration, is critical for its interactions in enantioselective applications, particularly in pharmaceutical chemistry. The tert-butyl group confers steric bulk and metabolic stability, while the 4-aminophenyl moiety introduces electron-rich aromaticity and nucleophilic reactivity .

Properties

IUPAC Name |

tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLFTAZSKDUPAA-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735618 | |

| Record name | tert-Butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260220-43-6 | |

| Record name | tert-Butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Microreactors and millireactors are often employed to optimize reaction conditions and improve the overall production rate. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Amide Bond Formation at the Aromatic Amine

The 4-aminophenyl group undergoes coupling reactions with carboxylic acids or acid chlorides to form amides. This reaction is critical for introducing pharmacologically relevant substituents.

Reaction Example:

Substrates :

-

(S)-tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate

-

Pyrazole-4-carboxylic acid

Conditions :

-

Coupling reagent: HBTU (1.5 equiv)

-

Base: N-methylmorpholine (3 equiv)

-

Solvent: DMF

-

Temperature: Room temperature

-

Duration: 3 days

Outcome :

-

Product: (S)-tert-butyl 2-(4-(pyrazole-4-carboxamido)phenyl)morpholine-4-carboxylate

-

Yield: ~60% (calculated from 8.8 g product from 12.5 g starting material)

| Reaction Component | Quantity/Parameter |

|---|---|

| Starting Material | 12.5 g (44.9 mmol) |

| Pyrazole-4-carboxylic acid | 5.03 g (44.9 mmol) |

| HBTU | 25.5 g (67.4 mmol) |

| N-methylmorpholine | 13.6 g (135 mmol) |

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen is removed under acidic conditions to expose the secondary amine for further functionalization.

Reaction Example:

Conditions :

-

Acid: Trifluoroacetic acid (TFA) or HCl in dioxane

-

Solvent: Dichloromethane (DCM) or ethyl acetate

-

Temperature: Room temperature

Outcome :

-

Product: (S)-2-(4-aminophenyl)morpholine (free amine)

-

Application: Intermediate for subsequent acylation or alkylation .

Functionalization of the Deprotected Amine

The exposed secondary amine undergoes reactions typical of aliphatic amines, such as:

Acylation with Acid Chlorides

Example :

-

Substrate: (S)-2-(4-aminophenyl)morpholine

-

Reagent: 3,4,5-Trimethoxybenzoyl chloride

-

Conditions: Base (e.g., triethylamine), DCM, 0°C to room temperature

-

Product: (S)-2-(4-aminophenyl)-N-(3,4,5-trimethoxybenzoyl)morpholine .

Alkylation

Example :

-

Reagent: Benzyl bromide

-

Conditions: K₂CO₃, DMF, 60°C

-

Product: N-Benzyl-(S)-2-(4-aminophenyl)morpholine

Steric and Electronic Effects

-

Steric Hindrance : Bulky substituents at the ortho position of the phenyl ring (e.g., acetyl groups) inhibit amide formation, as seen in failed reactions with 2′-aminoacetophenone derivatives .

-

Electronic Activation : The Boc group stabilizes the morpholine nitrogen, preventing undesired side reactions during coupling steps .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H22N2O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 1260220-43-6

- InChI Key : RYLFTAZSKDUPAA-CYBMUJFWSA-N

The compound features a morpholine ring, a tert-butyl group, and an amino-substituted phenyl moiety, which contribute to its biological activity.

Focal Adhesion Kinase (FAK) Inhibition

One of the primary applications of (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is as a focal adhesion kinase inhibitor. FAK plays a critical role in cell adhesion, migration, and survival, making it a target for cancer therapy. The compound has been shown to inhibit FAK activity effectively, which can lead to reduced tumor growth and metastasis in various cancer models .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Summary of Applications

Case Study 1: FAK Inhibitor Development

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of this compound as a novel FAK inhibitor. The results indicated that the compound effectively reduced FAK phosphorylation levels in cancer cell lines, leading to decreased proliferation rates .

Case Study 2: Anticancer Efficacy

In another research project, the compound was tested against several cancer cell lines, including breast and lung cancer. The findings revealed that it significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Morpholine-Based Analogs

Several morpholine derivatives share structural motifs with the target compound. For example:

- Tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (): This compound replaces the 4-aminophenyl group with diphenyl substituents and introduces a ketone at the 6-position. The absence of an amino group reduces its nucleophilic reactivity, while the diphenyl groups enhance lipophilicity. The ketone may participate in redox reactions, unlike the amino group in the target compound .

- The formyl substituent introduces aldehyde reactivity, enabling condensation reactions, which contrasts with the amine’s nucleophilic properties in the target molecule .

Heterocyclic Derivatives with Tert-Butyl Groups

Compounds from , such as 4-[(tert-butoxy-S-phenylalanyl)carbonyl]-5-[(benzyloxy-S-alanyl)carbonyl]-1H-imidazole, highlight the use of tert-butyl groups in peptide-like architectures. Unlike the target compound’s morpholine core, these analogs employ an imidazole ring, which offers distinct electronic properties and metal-binding capabilities. The benzyloxy group in these derivatives is more labile under hydrogenolysis conditions compared to the tert-butyl carboxylate, which is stable under basic conditions .

Stereochemical and Functional Group Comparisons

- Stereochemistry : The (S)-configuration of the target compound contrasts with the S-alanyl and S-phenylalanyl residues in ’s imidazole derivatives. Chirality influences biological target recognition; for instance, (S)-enantiomers often exhibit higher receptor-binding affinities in drug design .

- Amino vs. Formyl/Vinyl Groups: The 4-aminophenyl group in the target compound enables hydrogen bonding and electrophilic substitution reactions, whereas formyl () or vinyl (e.g., tert-butyl 4-vinylphenylcarbonate) groups favor nucleophilic additions or polymerization, respectively .

Tabulated Comparison of Key Features

Biological Activity

(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring, an aminophenyl group, and a tert-butyl ester. This unique combination of functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The morpholine ring provides structural stability, while the tert-butyl ester enhances lipophilicity, facilitating membrane permeability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit tumor growth in various cancer cell lines. For instance, it demonstrated significant antiproliferative effects against colon cancer cells in vitro, highlighting its potential as a therapeutic agent in oncology .

Study on Antitumor Activity

In a recent study, this compound was evaluated for its efficacy against specific cancer cell lines. The results indicated an IC50 value of approximately 0.64 μM against the MM1.S multiple myeloma cell line, showcasing its potent antiproliferative activity .

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound may inhibit key enzymes involved in cancer cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in targeted cancer cells, providing a rationale for its use in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Aminophenyl group, morpholine ring | Antimicrobial, anticancer |

| Tert-butyl 2-(4-hydroxyphenyl)morpholine-4-carboxylate | Hydroxy group instead of amino group | Potentially lower reactivity |

| Tert-butyl 2-(4-methylphenyl)morpholine-4-carboxylate | Methyl group instead of amino group | Similar but less potent |

This table illustrates the unique features of this compound compared to its analogs, emphasizing its distinct biological activity due to the presence of the amino group.

Q & A

Basic Questions

Q. What synthetic routes are recommended for (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate, and how can reaction conditions be optimized for yield and enantiomeric excess?

- Methodological Answer : The synthesis typically involves a multi-step process, including:

- Morpholine ring formation : Cyclization of an amino alcohol precursor with a tert-butyl-protected carbonyl group.

- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration. For example, chiral ligands in palladium-catalyzed coupling reactions can enhance enantiomeric excess .

- Aminophenyl introduction : Buchwald-Hartwig amination or nucleophilic aromatic substitution to install the 4-aminophenyl group.

Optimization strategies include low-temperature conditions to minimize racemization and purification via flash chromatography with silica gel or chiral stationary phases .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employed with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify enantiomeric excess (>99% is typical for pharmacological studies) .

- NMR Spectroscopy : and NMR to verify substituent positions and tert-butyl group integrity. Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements of the morpholine ring .

- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis, often using SHELXL for refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation.

Refer to Safety Data Sheets (SDS) for specific hazard mitigation, including emergency procedures for spills or exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational stereochemical predictions and experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed / NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate structural assignments.

- X-ray vs. Predicted Models : Overlay experimental crystal structures (refined via SHELXL ) with molecular mechanics-optimized geometries (e.g., in Maestro). Discrepancies >0.1 Å in bond lengths may indicate conformational flexibility or crystal packing effects .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure (S)-configured morpholine derivatives?

- Methodological Answer :

- Low-Temperature Reactions : Perform coupling steps below 0°C to reduce kinetic resolution.

- Chiral Catalysts : Use Ruphos or Josiphos ligands in palladium-mediated steps to enhance stereoretention.

- In Situ Monitoring : Track enantiomeric excess via real-time chiral HPLC to adjust reaction conditions dynamically .

Q. How can in vitro assays evaluate this compound’s bioactivity against α2 adrenergic receptors, and what controls are necessary?

- Methodological Answer :

- Radioligand Binding Assays : Compete -clonidine with the compound at receptor membranes. Calculate IC values using nonlinear regression (GraphPad Prism).

- Controls : Include a reference antagonist (e.g., yohimbine) and vehicle-only wells to validate signal specificity.

- Counter-Screening : Test against off-target receptors (e.g., α1 adrenergic) to confirm selectivity. Pharmacological activity trends can be cross-referenced with structurally similar phenylmorpholine derivatives .

Q. What computational approaches predict the compound’s binding affinity with target receptors, and how are these validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses in the α2 adrenergic receptor’s active site. Prioritize poses with hydrogen bonds to Asp113 or hydrophobic interactions with Phe412.

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) >3 Å suggests poor target engagement.

- Experimental Validation : Compare computational values with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the compound’s conformation?

- Methodological Answer :

- Dynamic Effects in NMR : If NMR suggests multiple conformers (e.g., split signals), variable-temperature NMR can identify coalescence points. Compare with X-ray torsion angles to distinguish static vs. dynamic disorder.

- Crystallographic Artifacts : Check for solvent molecules or lattice strain in the X-ray structure that may distort bond angles. Refinement with SHELXL’s TWIN or BASF commands can correct for twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.